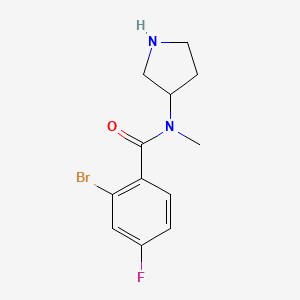
2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide
Vue d'ensemble
Description
2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H14BrFN2O and its molecular weight is 301.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound with significant potential in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, notably MDV 3100, which has applications in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrFNO
- Molecular Weight : 301.15 g/mol
- CAS Number : 1840408-00-5
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit inhibitory effects on various kinases involved in cancer signaling pathways. For instance, studies have demonstrated that similar compounds can selectively inhibit kinases like ALK and ROS1, which are crucial in oncogenic processes.
In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit cell proliferation in specific cancer cell lines. The compound's structural features, including the bromine and fluorine substituents, are believed to enhance its binding affinity to target proteins.
In Vivo Studies
Animal model studies involving the administration of this compound have reported promising results in terms of tumor reduction and improved survival rates. For example:
- In a study involving xenograft models, compounds structurally related to this compound exhibited a significant reduction in tumor size and enhanced median survival time compared to controls .
Case Studies
- MDV 3100 Synthesis : As an intermediate in the synthesis of MDV 3100 (enzalutamide), this compound plays a crucial role in developing therapies for castration-resistant prostate cancer. Clinical trials have shown that MDV 3100 significantly improves survival rates in patients with advanced prostate cancer.
- Kinase Inhibition : Research has highlighted the compound's potential as a selective inhibitor for several kinases. A study demonstrated that modifications to the molecular structure could lead to enhanced selectivity and potency against specific targets like TrkB, which is implicated in neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 301.15 g/mol |
| CAS Number | 1840408-00-5 |
| Biological Activity | Kinase inhibition |
| Clinical Application | Cancer treatment |
Propriétés
IUPAC Name |
2-bromo-4-fluoro-N-methyl-N-pyrrolidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-16(9-4-5-15-7-9)12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXMJPQTOIMQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















